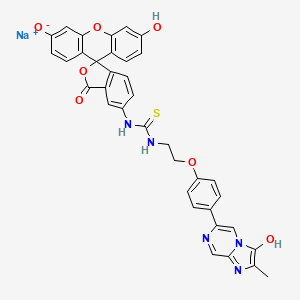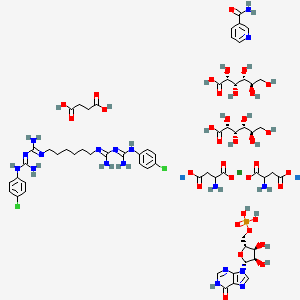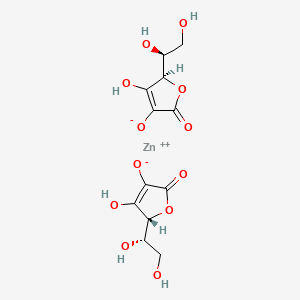
POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(3,4-ethylenedioxythiophene) (PEDOT) is a conducting polymer known for its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It is the most promising derivative of polythiophene in terms of physical and chemical stability, conductivity, biocompatibility, and transparency . PEDOT is usually paired with a polymer called polystyrene sulfonate (PSS) to enhance its molecular weight .
Synthesis Analysis
The synthesis method of PEDOT is crucial as it brings different properties which determine its applications . The synthesis methods of PEDOT include chemical polymerization, electrochemical polymerization, and transition metal-mediated coupling polymerization . PEDOT is the most popularly used conductive polymer due to its high conductivity, good physical and chemical stability, excellent optical transparency, and the capabilities of easy doping and solution processing .Molecular Structure Analysis
The chemical structure and molecular weight of PEDOT have been described using Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, UV-vis-NIR spectroscopy, and density functional theory calculations . The carrier concentration, carrier mobility, and surface morphology of the composites are characterized by UV-vis-NIR spectroscopy, electron spin resonance, Raman spectra, Hall effect measurements, and atomic force microscopy .Chemical Reactions Analysis
PEDOT has been investigated and used to make various composites for several applications such as biosensors, drug delivery, batteries, supercapacitors, and more . Conductivity of materials and nanocomposites is a key feature that needs to be developed for many applications .Physical And Chemical Properties Analysis
PEDOT is known for its excellent performance, including satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It is the most promising derivative of polythiophene in terms of physical and chemical stability, conductivity, biocompatibility, and transparency .Wissenschaftliche Forschungsanwendungen
Antistatic Coatings
PEDOT is used in antistatic coatings due to its excellent conductivity . These coatings are used in various industries to prevent the build-up of static electricity, which can cause damage to sensitive electronic components or cause safety hazards in environments where flammable gases or dust are present.
Cathodes in Capacitors
PEDOT is used as a material for cathodes in capacitors . Its high conductivity and stability make it an excellent choice for this application. Capacitors are essential components in electronic devices, and the use of PEDOT can improve their performance and longevity.
Through-hole Plating
In the electronics industry, PEDOT is used for through-hole plating . This process involves coating the walls of drilled holes with a conductive material to create electrical connections between different layers of a circuit board. PEDOT’s excellent conductivity and stability make it well-suited for this application.
Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
PEDOT is used in the manufacture of OLEDs and OFETs . These devices are used in a variety of applications, including display technology and electronic devices. PEDOT’s properties make it an excellent choice for these applications.
Photovoltaics
PEDOT is used in photovoltaic applications . Its excellent conductivity and stability, along with its ability to absorb light, make it a great choice for use in solar cells.
Electrochromic Applications
PEDOT is used in electrochromic applications . These are devices that can change their optical properties (such as color) in response to an applied electric field. Examples include smart windows and electronic displays.
Biomedical Applications
PEDOT has been used in various biomedical applications . For example, it can be used as a conductive bridge between electronic polymers and biomolecules for a variety of bioelectronics applications .
Nonenzymatic Sensing of Glucose
PEDOT doped with graphene oxide (GO) may be coated on carbon electrodes to fabricate electrochemical sensors for nonenzymatic sensing of glucose . This has significant potential for the development of advanced glucose monitoring devices for diabetes management.
Wirkmechanismus
Target of Action
Poly(3,4-ethylenedioxythiophene) (PEDOT) Nanopa primarily targets electrochemical systems . It is used as an electrocatalyst for Co (III) reduction in dye-sensitized solar cells (DSSCs) . The compound’s role is to enhance the conductivity and efficiency of these systems .
Mode of Action
PEDOT Nanopa interacts with its targets through electrochemical processes . It exhibits low charge transfer resistance, high diffusion for cobalt redox mediator, and superior electrocatalytic ability over traditional Pt-catalyst . The addition of a proper amount of protonic acid to the oxidative polymerization system can effectively reduce the formation of the terminal carbonyl group of PEDOT chains, which is conducive to the growth of polymer chains, and further improve the carrier concentration, leading to an improvement of conductivity .
Biochemical Pathways
PEDOT Nanopa affects the redox reactions in electrochemical systems . It enhances the reduction of Co (III) in DSSCs, improving the current density and overall performance of the system . The compound’s action on these pathways results in enhanced conductivity and efficiency of the electrochemical systems .
Result of Action
The action of PEDOT Nanopa results in enhanced conductivity and efficiency of electrochemical systems . It improves the current density and overall performance of DSSCs . Furthermore, the compound’s action leads to the growth of polymer chains and an increase in carrier concentration .
Action Environment
The action, efficacy, and stability of PEDOT Nanopa can be influenced by various environmental factors. For instance, the addition of protonic acid in the oxidative polymerization system can enhance the compound’s conductivity . Moreover, the compound’s performance can be optimized by controlling the morphology, crystallinity, and intrinsic electrical conductivity of chemically synthesized PEDOTs .
Zukünftige Richtungen
PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . The future research directions in acquiring high-quality PEDOT are discussed and proposed . The potential use of these polymers has recently created enormous interest in other group 16 element based polyheterocycles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA can be achieved through oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT) in the presence of a surfactant to form nanoparticles.", "Starting Materials": [ "3,4-ethylenedioxythiophene (EDOT)", "Surfactant", "Oxidizing agent", "Solvent" ], "Reaction": [ "Dissolve EDOT and surfactant in a solvent to form a homogeneous solution.", "Add an oxidizing agent to the solution to initiate the polymerization reaction.", "Stir the reaction mixture at a specific temperature and time to allow for polymerization to occur.", "Isolate the resulting nanoparticles through filtration or centrifugation.", "Wash the nanoparticles with a suitable solvent to remove any impurities.", "Dry the nanoparticles under vacuum to obtain the final product." ] } | |
CAS-Nummer |
126213-51-2 |
Produktname |
POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA |
Molekularformel |
(C6H4O2S)n |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





